4-(Propan-2-yloxy)butan-2-amine
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Overview
Description
4-(Propan-2-yloxy)butan-2-amine is an organic compound with the molecular formula C7H17NO It is a member of the amine family, characterized by the presence of an amine group (-NH2) attached to a butane backbone with an isopropoxy group (-OCH(CH3)2) at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yloxy)butan-2-amine typically involves nucleophilic substitution reactions. One common method is the reaction of 4-chlorobutan-2-amine with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yloxy)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
4-(Propan-2-yloxy)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yloxy)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The isopropoxy group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Propan-2-yloxy)phenylbutan-2-amine: Similar structure but with a phenyl group instead of a butane backbone.
4-(Propan-2-yloxy)butan-1-amine: Similar structure but with the amine group at the first position.
Uniqueness
4-(Propan-2-yloxy)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amine group and an isopropoxy group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H17NO |
---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
4-propan-2-yloxybutan-2-amine |
InChI |
InChI=1S/C7H17NO/c1-6(2)9-5-4-7(3)8/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
NNJIXQISNRISRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCC(C)N |
Origin of Product |
United States |
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